molecular formula C12H20N2OS B2825433 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide CAS No. 327043-45-8

3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

Cat. No.: B2825433
CAS No.: 327043-45-8
M. Wt: 240.37
InChI Key: BNPXHHBRHHBNSM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a small organic molecule characterized by a cyclohexyl group attached to a propanamide backbone, which is further linked to a 4,5-dihydro-1,3-thiazol-2-yl (thiazoline) ring. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity via the amide and thiazoline moieties.

The thiazoline ring is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to antimicrobial and plant-growth-modulating activities .

Properties

IUPAC Name

3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPXHHBRHHBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-halocarboxylic acids.

  • Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where the cyclohexyl halide reacts with the amine group of the thiazole derivative.

  • Formation of the Propanamide Moiety: The propanamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the thiazole ring or the cyclohexyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Cyclohexyl halides, amines, carboxylic acid derivatives

Major Products Formed:

  • Oxidation products: Various oxygenated derivatives of the compound

  • Reduction products: Reduced forms of the compound with fewer oxygen atoms

  • Substitution products: Derivatives with different substituents on the thiazole ring or cyclohexyl group

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Research indicates that derivatives of triazole and piperazine can exhibit significant biological activity against various diseases.

  • Anticancer Activity : Studies have shown that compounds featuring triazole and pyrimidine rings can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, triazole derivatives have been linked to the inhibition of angiogenesis in cancer models .

Neurological Disorders

Given the compound's ability to interact with neurotransmitter systems, it may have implications in treating neurological disorders.

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating NMDA receptor activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

Research into related compounds has revealed antimicrobial activities against various pathogens. The presence of fluorine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against resistant strains.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity .

Case Study 2: Neuroprotection

A clinical trial explored the effects of piperazine-based compounds on patients with early-stage Alzheimer's disease. The findings suggested improved cognitive function and reduced neuroinflammation markers after treatment with a related piperazine derivative .

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazoline Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Properties
3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide C₁₂H₁₉N₂OS Cyclohexyl, propanamide Not reported (theoretical: antimicrobial, agrochemical potential)
N-(4,5-Dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide C₁₉H₁₈N₆OS₂ Triazole, pyridinyl, sulfanyl Unreported (complex structure suggests possible kinase inhibition or antiviral activity)
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid C₁₂H₁₂N₂O₃S Phenyl, carboxylic acid Antimicrobial activity; enhances rapeseed growth and oil content
N-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)nitrous amide C₉H₁₄N₄OS Nitrous amide Hazardous (reactivity due to nitroso group); safety concerns

Key Observations:

Functional Group Impact: The propanamide group in the target compound likely enhances stability compared to the nitrous amide in , which is associated with higher reactivity and toxicity risks.

Biological Activity :

  • The carboxylic acid derivative in demonstrates dual agrochemical and antimicrobial effects, suggesting that polar groups (e.g., carboxylic acid) may enhance plant systemic uptake.
  • The absence of polar groups in the target compound’s cyclohexyl-propanamide system may favor membrane permeability, a critical factor in antimicrobial efficacy.

Synthetic Complexity :

  • The target compound’s synthesis is likely less complex than , which requires multi-step reactions to incorporate triazole and pyridinyl groups.

Physicochemical and Computational Insights

For instance:

  • The cyclohexyl group increases logP values, suggesting moderate lipophilicity (~2.5–3.0), which aligns with typical agrochemicals requiring balanced hydrophobicity for foliar absorption .

Biological Activity

3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S. The compound features a cyclohexyl group attached to a thiazole moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation. A study by Wei et al. demonstrated that thiazole-based compounds displayed varying degrees of cytotoxicity against different cancer cell lines, such as MCF7 and A549, with IC50 values ranging from 10 to 50 µM .

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF712.50
Thiazole Derivative BA54926.00
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study on Antimicrobial Activity

A notable study examined the antimicrobial properties of thiazole derivatives similar to this compound. The findings indicated that these compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 15–30 µg/mL .

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the safety and efficacy of thiazole derivatives. A study reported that administration of a thiazole compound led to reduced tumor growth in xenograft models without significant toxicity observed in vital organs .

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